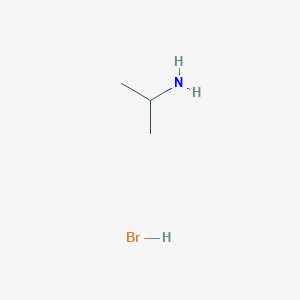

Isopropylamine hydrobromide

Übersicht

Beschreibung

Isopropylamine hydrobromide is an organic compound that belongs to the class of amines. It is a derivative of isopropylamine, where the amine group is protonated and paired with a hydrobromide ion. This compound is typically found as a white to pale-yellow crystalline powder and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is used in various chemical reactions and industrial applications due to its reactivity and solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isopropylamine hydrobromide can be synthesized through the reaction of isopropylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where isopropylamine is slowly added to a solution of hydrobromic acid under controlled temperature conditions to prevent excessive heat generation. The reaction can be represented as follows:

(CH3)2CHNH2+HBr→(CH3)2CHNH3+Br−

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of isopropylamine with hydrobromic acid in a continuous flow reactor. The reaction mixture is then cooled, and the product is crystallized out of the solution. The crystals are filtered, washed, and dried to obtain the final product with high purity.

Types of Reactions:

Protonation: this compound can undergo protonation reactions due to the presence of the amine group.

Substitution: It can participate in nucleophilic substitution reactions where the hydrobromide ion can be replaced by other nucleophiles.

Condensation: The compound can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions:

Protonation: Hydrobromic acid is commonly used for protonation.

Substitution: Various nucleophiles such as hydroxide ions, alkoxide ions, or other amines can be used.

Condensation: Carbonyl compounds like aldehydes and ketones are used in the presence of a catalyst.

Major Products Formed:

Protonation: Formation of this compound.

Substitution: Formation of substituted amines or other derivatives.

Condensation: Formation of imines or Schiff bases.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Pharmaceutical Intermediates :

Isopropylamine hydrobromide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit significant biological activities, including anti-inflammatory and analgesic effects. For instance, certain isopropylamine derivatives have shown high β-adrenergic blocking activity and the ability to inhibit platelet aggregation, making them valuable in cardiovascular therapies . -

Drug Formulation :

The compound is also used in drug formulation processes where it acts as a stabilizer or pH adjuster. Its compatibility with various active pharmaceutical ingredients (APIs) allows for enhanced solubility and bioavailability of drugs . -

Research Studies :

Numerous studies have investigated the efficacy of isopropylamine derivatives against specific targets such as cyclooxygenase enzymes (COX-1 and COX-2). These studies have revealed promising results for developing new anti-inflammatory agents .

Agricultural Applications

This compound finds applications in agriculture primarily as an intermediate in the synthesis of herbicides and insecticides. Its role in the production of active ingredients for crop protection products helps enhance agricultural productivity by effectively controlling pests and weeds .

Chemical Synthesis

-

Catalyst in Organic Reactions :

The compound serves as a catalyst or reagent in various organic reactions, particularly those involving amination processes. It has been employed in synthesizing β-chiral amines through transamination reactions, showcasing its utility in asymmetric synthesis . -

Surface Active Agents :

This compound is involved in producing surface-active agents used in detergents and emulsifiers. Its ability to modify surface tension makes it valuable in formulating cleaning products .

Toxicological Considerations

While this compound has beneficial applications, it also poses certain health risks. Studies indicate that exposure can lead to respiratory irritation, skin irritation, and other toxicological effects. Therefore, handling this compound requires appropriate safety measures to mitigate potential hazards associated with its use .

Case Studies

- Case Study 1 : A study highlighted the use of isopropylamine derivatives for developing novel anti-inflammatory drugs targeting COX-2 inhibition. The derivatives exhibited IC50 values comparable to established anti-inflammatory medications, indicating potential therapeutic applications .

- Case Study 2 : Research focusing on agricultural applications demonstrated that formulations containing isopropylamine-derived herbicides significantly reduced weed populations while maintaining crop yield, showcasing its effectiveness as an agrochemical agent .

Wirkmechanismus

The mechanism of action of isopropylamine hydrobromide involves its ability to act as a proton donor due to the presence of the hydrobromide ion. In biological systems, it can interact with various molecular targets, including enzymes and receptors, by donating a proton to these targets, thereby altering their activity. The compound can also participate in nucleophilic substitution reactions, where the hydrobromide ion is replaced by other nucleophiles, leading to the formation of new compounds.

Vergleich Mit ähnlichen Verbindungen

Isopropylamine hydrobromide can be compared with other similar compounds such as:

Ethylamine hydrobromide: Similar in structure but with an ethyl group instead of an isopropyl group.

Methylamine hydrobromide: Contains a methyl group instead of an isopropyl group.

Propylamine hydrobromide: Has a straight-chain propyl group instead of a branched isopropyl group.

Uniqueness: this compound is unique due to its branched isopropyl group, which imparts different steric and electronic properties compared to its straight-chain counterparts. This can influence its reactivity and interactions in chemical and biological systems.

Biologische Aktivität

Isopropylamine hydrobromide (CAS No. 29552-58-7) is a compound with significant biological activity, primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals and biologically active compounds. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is used extensively in organic synthesis, particularly in the formation of amines and imines. Its applications span across various fields including:

- Pharmaceuticals : It is utilized in the synthesis of drugs that act on the central nervous system.

- Agrochemicals : Employed in the production of herbicides and pesticides.

- Biochemical Research : Serves as a reagent for synthesizing biologically active compounds.

This compound primarily acts as a β1-adrenergic receptor agonist , mimicking the effects of noradrenaline. This leads to several physiological responses:

- Increased Heart Rate : The compound enhances chronotropic effects, increasing heart rate and stroke volume.

- Cellular Effects : It influences various cellular processes by impacting cell signaling pathways, gene expression, and metabolism.

Biochemical Pathways

The compound interacts with several enzymes and proteins, notably participating in processes such as γ-glutamylation. This interaction is crucial for understanding its role in metabolic pathways.

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

- Acute Toxicity : The oral LD50 in rats ranges from 122 mg/kg to 2813 mg/kg depending on the specific isomer tested. Symptoms of toxicity include respiratory distress, convulsions, and skin necrosis upon dermal exposure .

- Developmental Toxicity : Studies have indicated that isopropylamine does not exhibit developmental toxic potential when administered to pregnant rats at concentrations causing maternal toxicity .

Study on Cardiac Effects

A study involving dogs demonstrated that intravenous administration of isopropylamine caused dose-dependent increases in arterial pressure and heart rate. A significant correlation was observed between plasma levels of isopropylamine and decreases in mean arterial pressure, highlighting its cardiovascular effects .

Cellular Impact Analysis

Research has shown that this compound can induce cell cycle dysregulation. It acts as an endocrine-disrupting chemical (EDC) with dose-dependent effects that vary across different cell types. This underscores its potential implications in cellular metabolism and signaling pathways.

Summary of Biological Activity

| Property | Details |

|---|---|

| Chemical Formula | C3H10BrN |

| CAS Number | 29552-58-7 |

| Primary Action | β1-adrenergic receptor agonist |

| Key Effects | Increased heart rate, stroke volume, impacts on cellular metabolism |

| Toxicity (LD50) | Oral LD50: 122 mg/kg - 2813 mg/kg (varies by isomer) |

| Developmental Safety | No evidence of developmental toxicity at tested concentrations |

Eigenschaften

IUPAC Name |

propan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWKNMLSVLOQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29552-58-7 | |

| Record name | Isopropylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.